

# Aderbasib's Impact on HER2 Extracellular Domain Shedding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Aderbasib |           |
| Cat. No.:            | B1684442  | Get Quote |

#### Introduction

The human epidermal growth factor receptor 2 (HER2, also known as ErbB2) is a critical member of the ErbB family of receptor tyrosine kinases.[1][2] Its overexpression or amplification is a key driver in several cancers, most notably in HER2-positive breast and gastric cancers, where it is associated with aggressive disease and poor prognosis.[2] Unlike other ErbB family members, HER2 has no known direct ligand and exists in a constitutively active conformation, readily forming potent heterodimers with other ErbB receptors to activate downstream signaling pathways like PI3K/Akt/mTOR and MAPK, which promote cell proliferation, survival, and metastasis.[1][2]

A significant biological process associated with HER2 is the proteolytic cleavage and release of its extracellular domain (ECD), a phenomenon known as "shedding."[1][3] This event is primarily mediated by metalloproteases of the ADAM (A Disintegrin and Metalloproteinase) family, with ADAM10 identified as a major HER2 sheddase.[3][4][5] Shedding bifurcates the HER2 receptor, releasing a soluble ~105 kDa ECD into the extracellular space and leaving a membrane-bound, constitutively active ~95 kDa truncated fragment (p95HER2).[1][5] The presence of p95HER2 and elevated serum HER2 ECD levels are clinically relevant, as they are linked to a poorer prognosis and resistance to HER2-targeted therapies such as trastuzumab, which targets the now-shed portion of the receptor.[3][5][6]

**Aderbasib** (INCB7839) is a potent, orally bioavailable, hydroxamate-based small molecule inhibitor specifically designed to target the sheddase activity of ADAM10 and ADAM17.[7][8][9]



By inhibiting these key enzymes, **Aderbasib** prevents the cleavage of the HER2 ECD. This guide provides a detailed technical overview of the mechanism of HER2 shedding, the pharmacological action of **Aderbasib**, and its demonstrated impact on this critical process in cancer biology.

## The Biology and Clinical Relevance of HER2 Shedding

The proteolytic release of the HER2 ECD is a regulated process that significantly alters the receptor's signaling capacity and its interaction with targeted therapies.

- The Sheddase Machinery: The ADAM family of zinc-dependent metalloproteases are the primary enzymes responsible for ectodomain shedding of a wide variety of cell surface proteins.[10][11] Studies utilizing siRNA and selective small-molecule inhibitors have conclusively identified ADAM10 as a primary protease responsible for HER2 cleavage in HER2-overexpressing breast cancer cells.[3][4] While ADAM17 (also known as TACE) is a major sheddase for many other substrates, its role in direct HER2 cleavage is less prominent, though Aderbasib inhibits both.[4][9]
- Generation of p95HER2: The cleavage event liberates the HER2 ECD, leaving the p95HER2 fragment. This fragment, consisting of the transmembrane and intracellular kinase domains, has constitutive, ligand-independent kinase activity and demonstrates increased transforming efficiency.[3][4] Because it lacks the binding site for trastuzumab, its presence is a key mechanism of resistance to this antibody-based therapy.[5][6]
- Serum HER2 ECD (sHER2) as a Biomarker: The shed HER2 ECD is stable and can be detected in the bloodstream. Numerous studies have shown that elevated serum HER2 levels in patients with metastatic breast cancer are associated with a poorer prognosis.[1][3] Furthermore, a decrease in sHER2 levels during treatment can be a predictor of a positive response to therapy.[1] Clinical trials with Aderbasib have successfully used the reduction in plasma HER2 ECD as a pharmacodynamic biomarker to confirm target engagement and inhibition of sheddase activity in patients.[5][12]

## Aderbasib (INCB7839): Mechanism of Action



**Aderbasib** is a dual inhibitor of ADAM10 and ADAM17, designed to suppress tumor cell proliferation by preventing the shedding of key cell surface proteins, including HER2.[7][9][13]

- Chemical Nature: Aderbasib is a low nanomolar, hydroxamate-based inhibitor.[7][8]
- Inhibitory Action: It functions by binding to the active site within the metalloproteinase domain of ADAM10 and ADAM17, thereby blocking their catalytic activity.[7][10] This direct inhibition prevents the enzymes from cleaving their substrates at the cell surface. The potential to inhibit activation across all four HER receptor pathways by blocking the release of EGFR ligands (a key function of ADAM17) was part of its therapeutic rationale.[14]

## **Quantitative Data on Aderbasib's Activity**

The following tables summarize the available quantitative data regarding the inhibitory profile of **Aderbasib** and its clinical effects on HER2 ECD shedding.

Table 1: In Vitro Inhibitory Activity of Aderbasib and Comparators

| Compound                | Target | IC50 (nM)     | Notes                               |
|-------------------------|--------|---------------|-------------------------------------|
| Aderbasib<br>(INCB7839) | ADAM10 | Low nanomolar | A potent, specific inhibitor.[7][8] |
|                         | ADAM17 | Low nanomolar | A potent, specific inhibitor.[7][8] |
| GW280264X               | ADAM10 | 11.5          | Mixed ADAM10/ADAM17 inhibitor.[8]   |
|                         | ADAM17 | 8.0           | Mixed ADAM10/ADAM17 inhibitor.[8]   |
| KP-457                  | ADAM10 | 748           | Selective ADAM17 inhibitor.[8]      |

| | ADAM17 | 11.1 | Selective ADAM17 inhibitor.[8] |



Table 2: Summary of Clinical Trial Findings with Aderbasib in HER2+ Breast Cancer

| Clinical Trial<br>Phase | Treatment<br>Regimen                                    | Key Finding                                                                                                        | Patient<br>Population                           | Reference |
|-------------------------|---------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------|-------------------------------------------------|-----------|
| Phase I/II              | Aderbasib<br>(100, 200, 300<br>mg BID) +<br>Trastuzumab | Markedly reduced HER2 cleavage, evidenced by decreased plasma HER2 ECD levels.                                     | Women with HER2+ metastatic breast cancer. [12] | [12]      |
| Phase I/II              | Aderbasib +<br>Trastuzumab                              | The combination showed clinical benefit and was well-tolerated. The overall response rate was between 40% and 55%. | Patients with advanced HER2+ breast cancer.[12] | [12]      |

| Phase I/II (NCT01254136) | **Aderbasib** + Trastuzumab | Despite initial promising results, the trial ultimately failed to meet its primary endpoints, and development for breast cancer was discontinued.[6][15] | Patients with HER2+ breast cancer.[6] |[6][15] |

#### **Experimental Protocols**

Detailed methodologies are crucial for replicating and building upon research into HER2 shedding. The following are generalized protocols for key experiments.

- 1. Cell-Based HER2 ECD Shedding Assay (ELISA)
- Objective: To quantify the amount of shed HER2 ECD in the conditioned media of HER2overexpressing cells following treatment with Aderbasib.
- Methodology:



- Cell Culture: Plate HER2-overexpressing breast cancer cells (e.g., BT-474, SK-BR-3) in complete media and allow them to adhere overnight.
- Treatment: Replace media with serum-free or low-serum media containing various concentrations of **Aderbasib** or a vehicle control (e.g., DMSO).
- Incubation: Incubate the cells for a defined period (e.g., 24-48 hours) to allow for ECD shedding.
- Media Collection: Collect the conditioned media from each well and centrifuge to remove cells and debris.
- ELISA: Use a commercial HER2 ECD sandwich ELISA kit. Add the collected conditioned media to wells pre-coated with a HER2 capture antibody. Follow the manufacturer's protocol for incubation, washing, addition of a detection antibody, substrate, and stop solution.
- Quantification: Measure the absorbance using a plate reader at the appropriate wavelength. Calculate the concentration of HER2 ECD based on a standard curve generated with recombinant HER2 ECD. Data is typically expressed as a percentage of inhibition relative to the vehicle control.
- 2. Western Blot for p95HER2 and Full-Length HER2
- Objective: To detect changes in the levels of full-length HER2 and the cleaved p95HER2 fragment within cells after Aderbasib treatment.
- Methodology:
  - Cell Culture and Treatment: Culture and treat cells with Aderbasib as described in the ELISA protocol.
  - Cell Lysis: After incubation, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
  - Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.



- SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on a polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate
  the membrane with a primary antibody specific to the intracellular domain of HER2 (which
  detects both full-length and p95HER2 forms). Subsequently, incubate with a horseradish
  peroxidase (HRP)-conjugated secondary antibody.
- Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
- 3. In Vitro ADAM10/17 Protease Activity Assay
- Objective: To measure the direct inhibitory effect of Aderbasib on the enzymatic activity of recombinant ADAM10 and ADAM17.
- Methodology:
  - Assay Principle: This assay typically uses a fluorogenic peptide substrate that mimics the
    protease cleavage site. When cleaved by the enzyme, a fluorophore is released from a
    quencher, resulting in a measurable increase in fluorescence.
  - Reaction Setup: In a microplate, combine recombinant active ADAM10 or ADAM17 enzyme with a dilution series of **Aderbasib** in an appropriate assay buffer.
  - Incubation: Allow the inhibitor and enzyme to pre-incubate for a short period.
  - Substrate Addition: Initiate the reaction by adding the fluorogenic peptide substrate.
  - Fluorescence Monitoring: Measure the increase in fluorescence over time using a fluorescence plate reader.



 Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

### **Visualizations of Pathways and Processes**



Click to download full resolution via product page

Caption: HER2 receptor cleavage by ADAM10 generates the active p95HER2 fragment and releases the HER2 ECD.





Click to download full resolution via product page

Caption: **Aderbasib** binds to the ADAM10 active site, inhibiting the proteolytic shedding of the HER2 ECD.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of ADAM10 as a major source of HER2 ectodomain sheddase activity in HER2 overexpressing breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Molecular Pathways: Receptor Ectodomain Shedding in Treatment, Resistance, and Monitoring of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Aderbasib Wikipedia [en.wikipedia.org]
- 10. cancer-research-network.com [cancer-research-network.com]



- 11. The Ectodomain Shedding of E-cadherin by ADAM15 Supports ErbB Receptor Activation
   PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aderbasib My Cancer Genome [mycancergenome.org]
- 14. Aderbasib | C21H28N4O5 | CID 16070111 PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Aderbasib's Impact on HER2 Extracellular Domain Shedding: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684442#aderbasib-s-impact-on-her2-extracellular-domain-shedding]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com